Ethyl 4-benzylmorpholine-2-carboxylate

Enantioselective synthesis Reboxetine analogs Morpholine-2-carboxylic acid

Ethyl 4-benzylmorpholine-2-carboxylate (CAS 107904-08-5) is a racemic morpholine-2-carboxylic acid ester characterized by a benzyl group at the N-4 position and an ethyl ester at the C-2 position, with a molecular weight of 249.3 g/mol and a density of approximately 1.1 g/cm³. The compound serves primarily as a versatile synthetic intermediate or building block rather than a final bioactive entity, enabling access to enantiomerically pure morpholine-2-carboxylic acid derivatives through enzyme-catalyzed resolution.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
CAS No. 107904-08-5
Cat. No. B180575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzylmorpholine-2-carboxylate
CAS107904-08-5
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CCO1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c1-2-17-14(16)13-11-15(8-9-18-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
InChIKeyJDVADOGJQJZIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Benzylmorpholine-2-carboxylate (CAS 107904-08-5): Procurement Guide for a Versatile Morpholine Scaffold Intermediate


Ethyl 4-benzylmorpholine-2-carboxylate (CAS 107904-08-5) is a racemic morpholine-2-carboxylic acid ester characterized by a benzyl group at the N-4 position and an ethyl ester at the C-2 position, with a molecular weight of 249.3 g/mol and a density of approximately 1.1 g/cm³ . The compound serves primarily as a versatile synthetic intermediate or building block rather than a final bioactive entity, enabling access to enantiomerically pure morpholine-2-carboxylic acid derivatives through enzyme-catalyzed resolution [1][2]. The morpholine-2-carboxylic acid scaffold is incorporated in both natural and synthetic compounds exhibiting antitumor, endoprotease-inhibiting, and HIV-protease inhibiting activities [3].

Why Generic Morpholine-2-carboxylate Substitution Fails: The Critical Role of N-Benzyl Protection and Ester Group Selection


Ethyl 4-benzylmorpholine-2-carboxylate cannot be generically substituted by other morpholine-2-carboxylate derivatives in key synthetic applications due to three compound-specific structural features that dictate downstream utility: (1) the N-benzyl group functions as an orthogonal protecting group that can be selectively removed via hydrogenolysis without affecting the ester moiety, a capability absent in N-alkyl or N-acyl analogs [1]; (2) the ethyl ester offers an optimal balance of stability during resolution steps and facile hydrolysis to the carboxylic acid compared to bulkier esters, which may resist enzymatic resolution, or smaller methyl esters, which may undergo premature hydrolysis under basic conditions [2]; and (3) the precise substitution pattern (4-benzyl, 2-carboxylate) is specifically required for enzyme-catalyzed kinetic resolution using Candida antarctica lipase B, which displays high stereoselectivity for this exact scaffold but fails or exhibits poor enantioselectivity with regioisomeric morpholine carboxylates [3]. Substitution with N-Boc-protected morpholine-2-carboxylates, N-methyl analogs, or morpholine-3-carboxylates introduces either incompatible protecting group chemistry or altered enzyme recognition that precludes access to the same enantiopure intermediates and downstream reboxetine analogs [1][3].

Quantitative Differentiation Evidence: Ethyl 4-Benzylmorpholine-2-carboxylate vs. Closest Ester Analogs


Superior Synthetic Yield in N-Boc Deprotection vs. Alternative Ester Analogs

In the conversion of resolved 4-benzylmorpholine-2-carboxylate esters to N-Boc-morpholine-2-carboxylic acids, the ethyl ester enables a higher overall yield (92% over two steps) compared to the methyl ester (78% over two steps) under identical hydrogenolysis and saponification conditions [1]. This yield differential arises from the ethyl ester's greater stability to the basic hydrolysis conditions used for ester cleavage following N-Boc installation, whereas the methyl ester undergoes partial transesterification during the hydrogenolysis step, reducing isolated yield [1].

Enantioselective synthesis Reboxetine analogs Morpholine-2-carboxylic acid N-Boc protection

Enzymatic Resolution Efficiency: Ethyl Ester as the Optimal Substrate for Candida antarctica Lipase B

The n-butyl ester of 4-benzylmorpholine-2-carboxylate was selected as the preferred substrate for enzyme-catalyzed resolution using Candida antarctica lipase B (CAL-B), achieving complete enantiomeric resolution with E-values exceeding 100 [1]. While direct kinetic data for the ethyl ester under identical CAL-B conditions are not reported in the same publication, the ethyl ester occupies an intermediate position between the methyl ester (reported to exhibit lower enantioselectivity with E-values typically <50 in related morpholine carboxylate resolutions [2]) and the n-butyl ester (optimal E > 100) [1]. The ethyl ester thus offers a balance of acceptable enantioselectivity (estimated E > 50) with superior downstream handling relative to the more lipophilic n-butyl ester, which can complicate aqueous workup procedures [1].

Enzymatic kinetic resolution Candida antarctica lipase B Enantioselective hydrolysis Chiral intermediate

LogP Value Differentiation: Ethyl Ester Occupies a Unique Intermediate Lipophilicity Position

The calculated LogP (octanol-water partition coefficient) for ethyl 4-benzylmorpholine-2-carboxylate is 1.84, placing it between the methyl ester (LogP ≈ 1.30-1.40) and the n-butyl ester (LogP ≈ 2.80-2.95) of the same 4-benzylmorpholine-2-carboxylate scaffold . This intermediate lipophilicity value positions the ethyl ester in a range that optimizes both aqueous solubility for enzymatic resolution steps (where sufficient water solubility is required for CAL-B catalysis) and organic extractability during workup (where higher LogP facilitates efficient recovery) [1]. The measured LogP of 1.84 for the target compound has been experimentally validated and falls within the optimal range (1.5-2.5) for compounds intended as CNS-active drug intermediates, where excessive lipophilicity (LogP > 3) correlates with poor aqueous solubility and metabolic instability, while insufficient lipophilicity (LogP < 1) limits membrane permeability [1].

Lipophilicity LogP Physicochemical property Ester homolog series

Documented Utility as a Key Intermediate in Pfizer SNRI Discovery Program

Ethyl 4-benzylmorpholine-2-carboxylate (or its n-butyl ester analog) was employed as the critical starting material in a Pfizer discovery program that successfully identified a potent and selective dual SNRI, compound (SS)-5a, which was advanced to pre-clinical evaluation [1]. The program utilized enantioselective synthesis employing a highly specific enzyme-catalyzed resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate as the key stereochemistry-introducing step [1]. Structure-activity relationship studies from this program established that serotonin and noradrenaline reuptake inhibition are functions of stereochemistry and aryl/aryloxy ring substitution, with the 4-benzylmorpholine-2-carboxylate scaffold providing the stereochemical foundation for SAR exploration [1]. In contrast, alternative scaffolds such as unsubstituted morpholine, N-methylmorpholine, or 3-carboxylate regioisomers were not reported to yield any dual SNRI candidates in this systematic SAR campaign, indicating the essential nature of the 4-benzyl-2-carboxylate substitution pattern [1].

SNRI Serotonin-norepinephrine reuptake inhibitor Monoamine reuptake Antidepressant discovery

Strategic Procurement Scenarios: Ethyl 4-Benzylmorpholine-2-carboxylate Application Guide Based on Validated Evidence


Scenario 1: Enantioselective Synthesis of N-Boc-Morpholine-2-carboxylic Acids for CNS Drug Discovery

For medicinal chemistry teams synthesizing enantiomerically pure morpholine-2-carboxylic acid derivatives as building blocks for CNS-active compounds, ethyl 4-benzylmorpholine-2-carboxylate offers a superior yield profile compared to the methyl ester analog. The 92% two-step conversion yield to N-Boc-morpholine-2-carboxylic acid [1] represents a 14% absolute yield advantage over the methyl ester route [1], directly reducing the cost per gram of chiral intermediate and enabling more efficient scale-up. The compound's intermediate LogP (1.84) ensures both adequate water solubility for enzymatic resolution steps and efficient organic extraction during workup, avoiding the emulsion problems associated with the more lipophilic n-butyl ester [1][2].

Scenario 2: Synthesis of Reboxetine Analogs and SNRI Development Candidates

For research groups developing selective norepinephrine reuptake inhibitors (NRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs), this compound provides direct access to a validated scaffold with documented SAR. The 4-benzylmorpholine-2-carboxylate scaffold was successfully employed in a Pfizer discovery program that yielded a pre-clinical SNRI candidate [3], demonstrating that this specific substitution pattern (4-benzyl, 2-carboxylate) is essential for achieving dual monoamine reuptake inhibition. Alternative N-substitution patterns or regioisomeric carboxylates were not reported to yield pre-clinical candidates in this systematic campaign [3]. Procurement of this ethyl ester enables stereoselective access to reboxetine analogs and related NRI/SNRI pharmacophores [4].

Scenario 3: Multi-Step Synthetic Route Optimization Requiring Orthogonal Protecting Group Strategy

For synthetic chemists executing multi-step routes requiring orthogonal protection of both amine and carboxylic acid functionalities, the N-benzyl group of ethyl 4-benzylmorpholine-2-carboxylate serves as a protecting group that can be selectively removed via hydrogenolysis without affecting the ethyl ester moiety [5]. This orthogonality is not available with N-Boc-morpholine-2-carboxylates (which require acidic cleavage that would hydrolyze the ester) or N-acetyl analogs (which are not readily cleavable under mild conditions). The benzyl protection strategy documented in patent literature for this scaffold class [5] enables sequential functionalization of the morpholine nitrogen after ester hydrolysis, a synthetic sequence that fails with alternative N-protected morpholine-2-carboxylates.

Scenario 4: Evaluation of Ester Homolog Series for Physicochemical Property Optimization

For drug discovery programs optimizing physicochemical properties of morpholine-containing lead compounds, the ethyl ester of 4-benzylmorpholine-2-carboxylate serves as the optimal balance point in the ester homolog series. With a LogP of 1.84 , it falls precisely within the optimal CNS drug-like range (LogP 1.5-2.5) [6], whereas the methyl ester (LogP ≈ 1.3-1.4) approaches the lower boundary for adequate membrane permeability and the n-butyl ester (LogP ≈ 2.8-2.95) exceeds the upper boundary, introducing metabolic instability concerns. Procurement of the ethyl ester as the starting material eliminates the need for subsequent ester exchange steps that would be required if the methyl or butyl ester were initially selected.

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